molecular formula C9H10ClNO2 B113006 (s)-3-Amino-3-(3-chlorophenyl)propanoic acid CAS No. 774178-18-6

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid

Cat. No.: B113006
CAS No.: 774178-18-6
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-QMMMGPOBSA-N
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Description

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid is a chiral amino acid derivative It is a phenylalanine derivative with a chlorine atom substituted at the meta position of the benzene ring

Biochemical Analysis

Biochemical Properties

(S)-3-Amino-3-(3-chlorophenyl)propanoic acid, like other amino acid derivatives, has been used as an ergogenic supplement . Ergogenic supplements are substances that enhance energy production, use or recovery and provide athletes with a competitive advantage. They influence the secretion of anabolic hormones, supply fuel during exercise, improve mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Cellular Effects

The cellular effects of this compound are not well-studied. Amino acid derivatives are known to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an amino acid derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a derivative of phenylalanine, it may be involved in the metabolic pathways of this essential amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(3-chlorophenyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to amino acid metabolism and enzyme activity.

    Industrial Applications: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (s)-3-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with chlorine at the para position.

    (s)-3-Amino-3-(2-chlorophenyl)propanoic acid: Chlorine at the ortho position.

    (s)-3-Amino-3-(3-fluorophenyl)propanoic acid: Fluorine substituted instead of chlorine.

Uniqueness

(s)-3-Amino-3-(3-chlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The meta substitution can result in different steric and electronic effects compared to ortho or para substitutions, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353301
Record name (s)-3-amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774178-18-6
Record name (s)-3-amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 774178-18-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-3-(3-chlorophenyl)propanoic acid
Reactant of Route 2
(s)-3-Amino-3-(3-chlorophenyl)propanoic acid
Reactant of Route 3
(s)-3-Amino-3-(3-chlorophenyl)propanoic acid

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